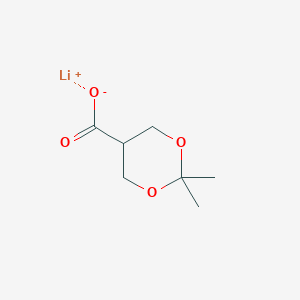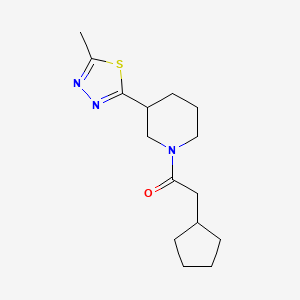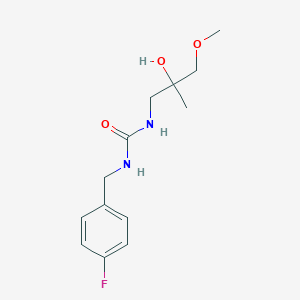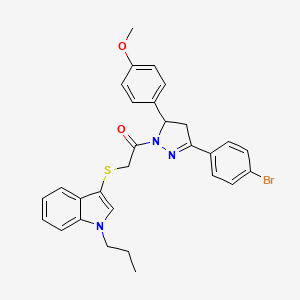
Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2,2-dimethyl-1,3-dioxane-5-carboxylate is a chemical compound with the molecular formula C7H11LiO4 . It is a solid substance under normal conditions . The CAS Number of this compound is 2007921-07-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 11 hydrogen atoms, 1 lithium atom, and 4 oxygen atoms . The molecular weight of this compound is 166.1 .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用
Lithium in Energy Storage and Battery Technologies
Lithium, due to its exceptional cathode material properties in rechargeable batteries, plays a crucial role in modern energy production and storage devices. The demand for lithium in these domains, combined with its strategic economic importance, underscores the criticality of efficient lithium exploitation. This includes the extraction, separation, and recovery of lithium from mineral and brine resources as well as the recycling of spent lithium-ion batteries. New methodologies for sustainable lithium exploitation are imperative to address technological and chemical challenges, contributing to the sustainability of this critical element (P. Choubey et al., 2016).
Advances in Lithium-Sulfur Batteries
Lithium-sulfur (Li-S) batteries represent a promising next-generation chemistry with the potential to achieve significantly high energy densities. Understanding the underlying mechanisms of Li-S batteries is crucial for their development. Despite experimental advances, challenges remain in modeling and improving the performance of Li-S batteries. Addressing these challenges through innovative materials and designs is essential for enhancing their applicability in electric vehicles and renewable energy storage (Mark Wild et al., 2015).
Lithium Extraction and Recovery Processes
The extraction and recovery of lithium from various resources, including minerals and secondary sources like lithium-ion batteries, are subjects of extensive research. Different processes, such as acid and alkaline leaching, are employed for lithium recovery, highlighting the importance of efficient and sustainable extraction methods. The comprehensive utilization of lithium resources and the development of novel recovery techniques are vital for meeting the increasing demand for lithium in various applications (Huan Li et al., 2019).
Lithium's Role in Microelectronics
The application of lithium-based batteries in microelectronics is an area of growing interest. Lithium chemistry offers high energy density, making it suitable for portable electronics and potentially for electric vehicles and large-scale energy storage. Research focuses on developing microbatteries with high energy density and flexible design to cater to the evolving needs of micro-electronic devices (Yuxing Wang et al., 2015).
Safety and Hazards
This compound is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s important to handle this compound with care and follow the safety guidelines.
特性
IUPAC Name |
lithium;2,2-dimethyl-1,3-dioxane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.Li/c1-7(2)10-3-5(4-11-7)6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYVTRKMVFXBRA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(OCC(CO1)C(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11LiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2752145.png)
![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)
![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B2752150.png)
![Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2752152.png)
![2-Chloro-N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]propanamide](/img/structure/B2752154.png)



![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)




![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)